molecular formula C7H7BBrFO2 B2763881 3-Bromo-2-fluoro-6-methylphenylboronic acid CAS No. 2246650-88-2

3-Bromo-2-fluoro-6-methylphenylboronic acid

Cat. No. B2763881
CAS RN: 2246650-88-2
M. Wt: 232.84
InChI Key: FXPYHAXAVPHRAH-UHFFFAOYSA-N
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Description

3-Bromo-2-fluoro-6-methylphenylboronic acid is a chemical compound with the molecular formula C7H7BBrFO2 . It has a molecular weight of 232.84 . This compound is typically available in solid form .


Molecular Structure Analysis

The molecular structure of 3-Bromo-2-fluoro-6-methylphenylboronic acid consists of a phenyl ring substituted with bromo, fluoro, and methyl groups, as well as a boronic acid group . The InChI code for this compound is 1S/C7H7BBrFO2/c1-4-2-3-5 (9)7 (10)6 (4)8 (11)12/h2-3,11-12H,1H3 .


Physical And Chemical Properties Analysis

3-Bromo-2-fluoro-6-methylphenylboronic acid is a solid at room temperature . It has a molecular weight of 232.84 . The compound should be stored in an inert atmosphere at room temperature .

Scientific Research Applications

Suzuki–Miyaura Coupling

This compound is used in the Suzuki–Miyaura (SM) cross-coupling, which is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Protodeboronation

The compound can be used in the protodeboronation process. Protodeboronation of pinacol boronic esters is a valuable transformation that has been underexplored . This process allows for formal anti-Markovnikov alkene hydromethylation .

Synthesis of Liquid Crystalline Compounds

The compound has been used to make novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls by palladium-catalyzed cross-couplings .

Synthesis of Potent Leukotriene B4 Receptor Agonists

It has also been used in the synthesis of o-phenylphenols, which are potent leukotriene B4 receptor agonists .

Preparation of Functionally Selective Allosteric Modulators

The compound can be used in the preparation of functionally selective allosteric modulators of GABAA receptors .

Suzuki Cross-Coupling Reaction

It can be used in the Suzuki cross-coupling reaction, which is a type of palladium-catalyzed cross-coupling .

Preparation of Inhibitors of the Checkpoint Kinase Wee1

The compound can be used in the preparation of inhibitors of the checkpoint kinase Wee1 .

Synthesis of Indolizidine

The compound can be used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

(3-bromo-2-fluoro-6-methylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BBrFO2/c1-4-2-3-5(9)7(10)6(4)8(11)12/h2-3,11-12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXPYHAXAVPHRAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1F)Br)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BBrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Bromo-2-fluoro-6-methylphenyl)boronic acid

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